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molecular formula C4H8Br2 B1584511 1,2-Dibromobutane CAS No. 533-98-2

1,2-Dibromobutane

Cat. No. B1584511
M. Wt: 215.91 g/mol
InChI Key: CZWSZZHGSNZRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226918B2

Procedure details

A solution of dry acetone (100 mL) containing N-(tertbutoxycarbonyl)-2-aminophenol (0.722 g, 3.69 mmol), potassium carbonate (10.2 g, 73.8 mmol) and 1,2-dibromobutane (2.54 mL, 29.6 mmol) was refluxed for 18 h. The reaction was monitored by TLC (petrol/ether 8/2). After cooling, the mixture was filtered through celite. After concentration and hydrolysis, the aqueous layer was extracted with EtOAc (3×40 mL), dried over MgSO4 and the solvent was removed under reduce pressure. The crude product was purified by flash chromatography on silica gel (petrol/EtOAc 95/5) to yield the title compound as a white solid (0.70 g, 82%). m.p=78-79° C.; Rf=0.44(petrol/ether 8/2); LCMS m/z 236 ([M+1]+); 1H NMR (300 MHz, CDCl3): δ 1.59 (9H, s); 3.87 (4H, m); 4.26 (4H, m); 6.86-7.02 (4H, m); 13C NMR (75 MHz, CDCl3): δ 27.4 (3C); 41.1; 64.6(2C); 80.6 (2C); 116.0; 119.2; 122.6; 123.4; 125.2; 144.9; 151.6. IR (film): 2975; 1696; 1494; 1143 cm−1.
[Compound]
Name
petrol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.722 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:23][CH:24](Br)CC>CC(C)=O>[C:1]([O:5][C:6]([N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH2:24][CH2:23]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
petrol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.722 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1)O
Name
Quantity
10.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.54 mL
Type
reactant
Smiles
BrCC(CC)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
After concentration and hydrolysis
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (petrol/EtOAc 95/5)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCOC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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